Ethyl 2-chloro-3-hydroxypropionate
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Overview
Description
Ethyl 2-chloro-3-hydroxypropanoate is an organic compound with the molecular formula C5H9ClO3. It is a chlorinated ester that features both a hydroxyl group and a chloro group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 3-hydroxypropanoate. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of ethyl 2-chloro-3-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-3-hydroxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-chloro-3-oxopropanoate.
Reduction Reactions: The carbonyl group in the oxidized form can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Ethyl 2-amino-3-hydroxypropanoate or ethyl 2-thio-3-hydroxypropanoate.
Oxidation: Ethyl 2-chloro-3-oxopropanoate.
Reduction: Ethyl 2-chloro-3-hydroxypropanoate (from the oxidized form).
Scientific Research Applications
Ethyl 2-chloro-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and chlorination.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-hydroxypropanoate: Lacks the chloro group, making it less reactive in substitution reactions.
Ethyl 2-chloro-3-oxopropanoate:
Ethyl 2-amino-3-hydroxypropanoate: Features an amino group instead of a chloro group, leading to different chemical and biological properties.
Uniqueness: Ethyl 2-chloro-3-hydroxypropanoate is unique due to the presence of both a chloro and a hydroxyl group on the same molecule. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
89181-28-2 |
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Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.57 g/mol |
IUPAC Name |
ethyl 2-chloro-3-hydroxypropanoate |
InChI |
InChI=1S/C5H9ClO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3H2,1H3 |
InChI Key |
DKHCAMTWKGNZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CO)Cl |
Origin of Product |
United States |
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